molecular formula C19H24N4O3S B2767698 2-[1-(Azepan-1-ylsulfonyl)azetidin-3-yl]-6-phenylpyridazin-3-one CAS No. 2380087-11-4

2-[1-(Azepan-1-ylsulfonyl)azetidin-3-yl]-6-phenylpyridazin-3-one

Cat. No. B2767698
CAS RN: 2380087-11-4
M. Wt: 388.49
InChI Key: RIZRJLAWTAGIGE-UHFFFAOYSA-N
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Description

The compound “2-[1-(Azepan-1-ylsulfonyl)azetidin-3-yl]-6-phenylpyridazin-3-one” is a chemical compound with the molecular formula C19H24N4O3S and a molecular weight of 388.49. It is related to the class of azetidinones, which are known for their antimicrobial and antimitotic properties .


Molecular Structure Analysis

The molecular structure of this compound is complex, with several rings and functional groups. It contains an azetidinone ring, a pyridazinone ring, and an azepane ring, among others. These rings are likely to influence the compound’s reactivity and biological activity .

Future Directions

The future research directions for this compound could include further investigation of its biological activity, exploration of its potential as a pharmaceutical agent, and development of new synthetic methods for its preparation. Given the known activities of related azetidinones, this compound could have potential applications in medicine or biotechnology .

properties

IUPAC Name

2-[1-(azepan-1-ylsulfonyl)azetidin-3-yl]-6-phenylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O3S/c24-19-11-10-18(16-8-4-3-5-9-16)20-23(19)17-14-22(15-17)27(25,26)21-12-6-1-2-7-13-21/h3-5,8-11,17H,1-2,6-7,12-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIZRJLAWTAGIGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)N2CC(C2)N3C(=O)C=CC(=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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